6-Methoxyindoline hydrochloride
Overview
Description
6-Methoxyindoline hydrochloride is a chemical compound with the CAS Number: 4770-41-6 . It has a molecular weight of 185.65 and its IUPAC name is 2,3-dihydro-1H-indol-6-yl methyl ether hydrochloride . It is a white to yellow solid and has gained interest in the scientific community due to its unique properties and potential applications in various fields of research and industry.
Physical And Chemical Properties Analysis
6-Methoxyindoline hydrochloride is a white to yellow solid . It is stored at room temperature .Scientific Research Applications
- 6-Methoxyindoline hydrochloride can be used as a building block in the synthesis of various organic compounds . Its structure allows it to react with other compounds in a variety of ways, making it a versatile tool in the field of organic chemistry .
- This compound belongs to the class of indolines, which are heterocyclic compounds . Heterocyclic compounds are widely used in the synthesis of pharmaceuticals, dyes, and other industrially relevant compounds .
Organic Synthesis
Heterocyclic Compound Synthesis
Synthesis of Methoxyindoles
- Given its structure and properties, 6-Methoxyindoline hydrochloride could potentially be used in pharmaceutical research . Many indoline derivatives are known to have biological activity and are used in the development of new drugs .
- Indoline derivatives have been used in the development of dyes and pigments . Therefore, 6-Methoxyindoline hydrochloride could potentially be used in material science for the development of new materials .
Pharmaceutical Research
Material Science
Biochemical Research
Safety And Hazards
properties
IUPAC Name |
6-methoxy-2,3-dihydro-1H-indole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c1-11-8-3-2-7-4-5-10-9(7)6-8;/h2-3,6,10H,4-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQGYVJPTIMWBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCN2)C=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672189 | |
Record name | 6-Methoxy-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxyindoline hydrochloride | |
CAS RN |
4770-41-6 | |
Record name | 6-Methoxy-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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